![molecular formula C23H21N5O4S2 B2941422 N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 1246179-46-3](/img/structure/B2941422.png)
N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ring system, the introduction of the sulfonamide group, and the attachment of the methoxy groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the large ring system and various functional groups. The presence of nitrogen and sulfur atoms within the ring system would likely result in a variety of bonding and electronic configurations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The sulfonamide group could potentially undergo hydrolysis, and the methoxy groups could be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar aromatic ring could impact its solubility properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
Research on related compounds, such as (Phenylalkyl)amines, has been focused on understanding their structure-activity relationships, especially concerning their interaction with biological targets like the 5-HT2A/C receptors. These receptors are known for their role in various neurological processes. The synthesis and characterization of novel (Phenylalkyl)amines can provide insights into the structural requirements needed to modulate receptor activity, which is crucial for developing therapeutic agents for conditions such as depression and schizophrenia (Trachsel, 2003).
Catalysis and Synthetic Applications
Compounds with similar structural motifs have been utilized in catalytic processes to facilitate chemical reactions. For instance, Troger’s base derivative, a compound with a somewhat related structure due to its heterocyclic and amine components, has shown efficiency as a catalyst for Mannich reactions in aqueous media. Such reactions are pivotal in organic synthesis, allowing for the creation of β-amino ketones with excellent stereoselectivity, highlighting the potential of these compounds in enhancing reaction conditions and outcomes (Wu et al., 2009).
Pharmaceutical and Medicinal Chemistry
Structurally similar compounds have been explored for their antimicrobial activities, showcasing the potential of these molecules in developing new therapeutic agents. For example, quinazolinone derivatives, which share some structural characteristics with the compound , have been synthesized and evaluated for their antimicrobial properties. Such studies are essential for identifying new candidates for antibiotic development, addressing the growing concern of antibiotic resistance (Habib et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Further studies could focus on elucidating the synthesis, structure, reactivity, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its activity .
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S2/c1-4-14-5-7-18(8-6-14)34(29,30)23-22-25-21(20-19(9-10-33-20)28(22)27-26-23)24-15-11-16(31-2)13-17(12-15)32-3/h5-13H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVGSOVWNDRYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.